1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

Catalog No.
S14172988
CAS No.
M.F
C9H12BrN5
M. Wt
270.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-...

Product Name

1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine

IUPAC Name

4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine

Molecular Formula

C9H12BrN5

Molecular Weight

270.13 g/mol

InChI

InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13)

InChI Key

DFLQTYGIURDFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br

1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities. The imidazole ring contributes to its ability to interact with various biological targets, while the pyrazole moiety enhances its pharmacological profile. The compound's unique structure allows it to function as an enzyme inhibitor and may influence cellular processes through its interaction with nucleic acids and metal ions in enzymes .

The chemical reactivity of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine includes several key transformations:

  • Oxidation: This reaction can lead to the formation of corresponding N-oxides, which may enhance the compound's reactivity and biological activity.
  • Reduction: Reduction reactions can yield amines, potentially modifying the compound's pharmacological properties.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of azido derivatives or other functionalized compounds .

The biological activity of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has been explored in various studies, highlighting its potential as:

  • Antifungal Agent: The compound has shown promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through its interaction with specific molecular targets.
  • Enzyme Inhibitor: Its ability to coordinate with metal ions allows it to inhibit enzyme activity, which is crucial in many biochemical pathways .

The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine typically involves several steps:

  • Formation of Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile, followed by cyclization.
  • Synthesis of Pyrazole Ring: The pyrazole ring can be formed using various methods, including cyclization reactions involving hydrazines and carbonyl compounds.
  • Coupling Reaction: The final step often involves coupling the imidazole and pyrazole intermediates under controlled conditions to yield the target compound.

Industrial production may utilize continuous flow reactors and green chemistry principles to improve efficiency and reduce environmental impact .

The applications of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine span several fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceuticals.
  • Biological Research: Investigated for its role as an enzyme inhibitor and potential therapeutic agent against various diseases.
  • Material Science: Used in developing new materials with specific properties due to its unique chemical structure .

Interaction studies have focused on how 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine interacts with biological targets:

  • Metal Coordination: The imidazole ring can bind metal ions, influencing enzyme activity and stability.
  • Nucleic Acid Interaction: The pyrazole moiety may interact with DNA or RNA, affecting gene expression and cellular function.
    These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amineChlorine instead of bromineAntifungal, anticancerSlightly different reactivity due to chlorine atom
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamideCyclopropyl group attachedTargets cyclin-dependent kinasesDifferent target specificity
4-chloro-N-(pyrazolyl)methylbenzamidePyrazole attached to benzamideAntitumor activityDifferent mechanism of action

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 4-position of the pyrazole ring serves as a key site for functionalization. Pyrazole derivatives generally exhibit lower reactivity toward nucleophilic aromatic substitution (SNAr) compared to imidazoles due to reduced electron deficiency at the carbon-bromine bond. However, the electron-withdrawing effects of the adjacent amine group and the imidazole-propanamine side chain enhance the electrophilicity of the brominated carbon, enabling substitution under optimized conditions.

Reaction Mechanisms and Conditions
Nucleophilic substitution typically proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate (Meisenheimer complex). The leaving group (bromide) is expelled in the second step, restoring aromaticity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to stabilize the transition state, while temperatures between 40–80°C accelerate the reaction.

Common Nucleophiles and Products

  • Amines: Primary and secondary amines displace bromine to yield 4-amino derivatives. For example, reaction with morpholine in DMF at 60°C produces 1-(3-(1H-imidazol-1-yl)propyl)-4-morpholino-1H-pyrazol-3-amine.
  • Azides: Sodium azide (NaN₃) in acetonitrile generates 4-azido derivatives, which are precursors for click chemistry applications.
  • Thiols: Thiophenol derivatives undergo substitution to form 4-arylthio analogs, though higher temperatures (80–100°C) are required.

Regioselectivity Considerations
The imidazole-propanamine side chain influences regioselectivity. Computational studies suggest that the electron-donating propyl linker slightly deactivates the pyrazole ring, but the net effect remains dominated by the bromine’s position and the amine’s -I effect.

NucleophileSolventTemperature (°C)Yield (%)
MorpholineDMF6078
NaN₃MeCN2565
PhSHDMSO8052

Multi-Component Reactions Involving Imidazole and Pyrazole Precursors

Multi-component reactions (MCRs) offer efficient routes to construct the compound’s hybrid architecture. A representative strategy involves the simultaneous assembly of the imidazole and pyrazole moieties.

Hydrazone Cyclization
Reacting 3-(imidazol-1-yl)propanal with hydrazine and a brominated β-keto ester yields the pyrazole core. The reaction proceeds via hydrazone formation, followed by cyclization under acidic conditions (e.g., acetic acid, 80°C). The bromine atom is introduced via electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

Visible-Light Catalysis
Recent advances employ visible-light-mediated [3+2] cycloadditions to form the pyrazole ring. For instance, irradiating a mixture of 3-(imidazol-1-yl)propyl azide and a bromoalkyne in the presence of a ruthenium photocatalyst (e.g., Ru(bpy)₃Cl₂) generates the target compound with high regiocontrol.

Key Advantages of MCRs

  • Convergent synthesis reduces step count.
  • In situ generation of intermediates minimizes purification needs.
  • Tunable reaction conditions allow modulation of steric and electronic effects.

Catalytic Coupling Strategies for C–N Bond Formation

The propyl linker between the imidazole and pyrazole rings is constructed via palladium- or copper-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination
Coupling 4-bromo-1H-pyrazol-3-amine with 3-(imidazol-1-yl)propyl bromide using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (XPhos) forms the C–N bond. The reaction requires an inert atmosphere and a base such as cesium carbonate (Cs₂CO₃) in toluene at 100°C.

Ullmann-Type Coupling
Copper(I) iodide (CuI) catalyzes the coupling of imidazole with 1-(3-bromopropyl)-4-bromo-1H-pyrazol-3-amine in the presence of 1,10-phenanthroline as a ligand. Yields up to 70% are achieved in dimethylacetamide (DMAc) at 120°C.

Comparative Analysis of Catalysts

CatalystLigandBaseSolventYield (%)
Pd₂(dba)₃XPhosCs₂CO₃Toluene85
CuI1,10-PhenanthrolineK₃PO₄DMAc70

Mechanistic InsightsPalladium-catalyzed reactions proceed via oxidative addition of the alkyl bromide to Pd(0), followed by amine coordination and reductive elimination. Copper-mediated couplings involve single-electron transfer (SET) mechanisms, forming radical intermediates that couple to form the C–N bond.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.02761 g/mol

Monoisotopic Mass

269.02761 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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